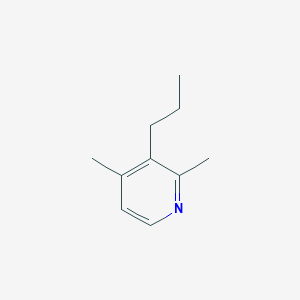

2,4-Dimethyl-3-propylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-3-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-5-10-8(2)6-7-11-9(10)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHFCJUBTJSGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 3 Propylpyridine and Its Structural Analogs

De Novo Pyridine (B92270) Ring Formation Approaches

The construction of the pyridine ring from acyclic precursors offers a powerful means to introduce desired substitution patterns from the outset. Several classical and modern condensation reactions are applicable to the synthesis of alkyl-substituted pyridines like 2,4-Dimethyl-3-propylpyridine.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational steps. The Guareschi-Thorpe reaction and its variants are notable examples applicable to pyridine synthesis. quimicaorganica.org These reactions typically involve the condensation of a cyanoacetamide or a related active methylene (B1212753) compound with a 1,3-dicarbonyl compound in the presence of ammonia (B1221849) or an ammonia source. rsc.org

For the synthesis of a 2,4-dimethyl-3-substituted pyridine, a strategic selection of precursors is essential. For instance, a modified Guareschi-Thorpe condensation could theoretically employ a β-ketoester bearing a propyl group at the α-position, which upon reaction with an appropriate enamine and subsequent cyclization, would yield the desired substitution pattern. Recent advancements have focused on milder reaction conditions and the use of environmentally benign solvents like water, often employing ammonium (B1175870) carbonate as both the nitrogen source and promoter. rsc.org Organocatalytic modifications of the Guareschi-Thorpe protocol have also been developed, offering regioselective access to various fused pyridine systems. acs.org

| Reaction | Reactants | Key Features | Applicability to this compound |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone/β-Ketoester, Ammonia | Forms 2-pyridones. quimicaorganica.org | Requires a specifically substituted 1,3-dicarbonyl precursor to achieve the desired 2,4-dimethyl-3-propyl pattern. |

| Advanced Guareschi-Thorpe | Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyls, Ammonium carbonate | Aqueous medium, user-friendly, high yields. rsc.org | Offers a greener and more efficient route, provided the appropriate propyl-substituted dicarbonyl is available. |

| Organocatalytic Modified Guareschi-Thorpe | Enamines, Cyclic ketones, Cyanoacetamide | Heterogeneous catalyst (e.g., Chitosan), regioselective for fused pyridines. acs.org | While powerful for fused systems, its direct application to simple polysubstituted pyridines like the target compound may require adaptation. |

Oligomerization Pathways Involving Reactive Carbonyls and Ammonia-Producing Compounds for Alkylpyridine Synthesis

The Chichibabin pyridine synthesis represents a classic example of forming pyridine rings through the condensation of aldehydes and ketones with ammonia. google.com This method is particularly effective for producing simple alkylpyridines on an industrial scale. The synthesis of this compound via this route would necessitate a carefully controlled reaction of a specific mixture of aldehydes and/or ketones with ammonia over a catalyst at elevated temperatures. For instance, a mixture including acetaldehyde (B116499), propionaldehyde, and potentially another carbonyl compound could theoretically lead to the desired product, although controlling the regioselectivity to obtain the specific 2,4-dimethyl-3-propyl isomer would be a significant challenge due to the formation of multiple products. google.com

Cyclization Strategies from Non-Pyridine Precursors

The Knorr pyrrole (B145914) synthesis, which traditionally involves the condensation of an α-amino ketone with a β-diketone or a β-ketoester, has been adapted for the synthesis of other heterocycles, including pyridines. researchgate.net While the classical Paal-Knorr synthesis is primarily used for furans, pyrroles, and thiophenes from 1,4-dicarbonyls, modifications can lead to pyridines. organic-chemistry.org These methods generally rely on the cyclization of a 1,5-dicarbonyl compound or a related precursor with an ammonia source. For the synthesis of this compound, this would require the assembly of a 1,5-dicarbonyl compound with the correct substitution pattern, which would then be cyclized.

The Hantzsch pyridine synthesis is another versatile method that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. nih.govwikipedia.orgmdpi.org To synthesize this compound using this method, one could envision using a mixture of acetaldehyde and another aldehyde in combination with a propyl-substituted β-keto ester. The challenge, as with many classical methods, lies in achieving high regioselectivity for the desired isomer. Modern variations of the Hantzsch synthesis have explored microwave-assisted conditions and the use of various catalysts to improve yields and reaction times. nih.govmdpi.org

The Bohlmann-Rahtz pyridine synthesis offers a route to 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone, followed by cyclodehydration. organic-chemistry.orgjk-sci.comwikipedia.orgnih.govyoungin.com While the typical outcome is a 2,3,6-substitution pattern, modifications and careful selection of starting materials could potentially be adapted to achieve other substitution patterns. One-pot modifications and the use of acid catalysts have made this reaction more practical by avoiding the need for high temperatures. organic-chemistry.orgyoungin.com

| Reaction | Precursors | Key Features | Applicability to this compound |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. wikipedia.org | Requires a specific combination of aldehydes and a propyl-substituted keto-ester to achieve the target substitution. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Typically yields 2,3,6-trisubstituted pyridines. wikipedia.org | Modifications would be necessary to achieve the 2,3,4-substitution pattern of the target compound. |

Selective Functionalization and Alkylation of Pyridine Scaffolds

An alternative and often more controlled approach to complex pyridines involves the selective functionalization of a simpler, pre-formed pyridine ring.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this method, a directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile. wikipedia.org

For the synthesis of this compound, one could start with 2,4-dimethylpyridine (B42361) (2,4-lutidine). However, the methyl groups themselves are not strong directing groups. Therefore, a suitable DMG would need to be installed on the pyridine ring, typically at a position that would direct metalation to the desired C-3 position. For instance, a removable directing group at the 2- or 4-position could be employed. Alternatively, functionalization of one of the existing methyl groups to a DMG could be a viable strategy. The selective lithiation of 2,4-lutidine itself is challenging and often requires careful control of reaction conditions and the choice of the lithium amide base. researchgate.net Once the 3-lithiated intermediate is formed, it can be quenched with a propyl electrophile, such as propyl iodide or propyl bromide, to introduce the propyl group.

| Strategy | Starting Material | Key Steps | Challenges |

| DoM with a Directing Group | A pyridine with a DMG at C-2 or C-4 | 1. Introduction of DMG. 2. Ortho-lithiation. 3. Quenching with a propyl electrophile. 4. Removal of DMG. | Multi-step process, potential for side reactions. |

| Direct Lithiation of 2,4-Lutidine | 2,4-Dimethylpyridine | 1. Selective lithiation at C-3. 2. Quenching with a propyl electrophile. | Achieving high regioselectivity for C-3 lithiation is difficult due to the presence of two methyl groups. researchgate.net |

Metal-Catalyzed Coupling Reactions for Propyl and Methyl Substituent Introduction

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. Palladium- and nickel-catalyzed reactions are particularly prominent in pyridine chemistry. nih.govacs.orgmdpi.comnih.gov

To synthesize this compound, one could start with a pre-functionalized pyridine, such as 3-bromo-2,4-dimethylpyridine. A Suzuki, Stille, or Negishi coupling reaction could then be employed to introduce the propyl group using an appropriate organometallic reagent (e.g., propylboronic acid, propylstannane, or propylzinc halide). Nickel-catalyzed cross-electrophile coupling reactions have also been shown to be effective for the alkylation of heteroaryl halides with alkyl halides. nih.gov

Another powerful approach is the direct C-H functionalization of the pyridine ring. Palladium-catalyzed C-H activation has been used for the alkenylation and arylation of pyridine N-oxides, which can subsequently be deoxygenated to the corresponding pyridines. acs.org More recently, nickel-catalyzed C-H alkylation has emerged as a valuable tool. mdpi.com For instance, a nickel-catalyzed reductive coupling of a bromopyridine with a propyl bromide could be a viable route. organic-chemistry.org Direct C(sp³)–H allylation of 2-alkylpyridines has also been reported, which could potentially be adapted for propylation. beilstein-journals.org

Palladium-induced heterocyclization is another strategy where a palladium catalyst promotes the cyclization of a suitably functionalized acyclic precursor to form the pyridine ring with the desired substituents. znaturforsch.com

| Reaction Type | Starting Material | Reagents | Key Features |

| Suzuki Coupling | 3-Bromo-2,4-dimethylpyridine | Propylboronic acid, Pd catalyst, Base | Mild conditions, high functional group tolerance. |

| Nickel-Catalyzed Cross-Electrophile Coupling | 3-Halo-2,4-dimethylpyridine | Propyl halide, Ni catalyst, Reducing agent | Avoids the need for pre-formed organometallic reagents. nih.gov |

| Palladium-Catalyzed C-H Propylation | 2,4-Dimethylpyridine | Propylating agent, Pd catalyst, Oxidant | Atom-economical, but regioselectivity can be a challenge. nih.gov |

| Palladium-Induced Heterocyclization | Functionalized acyclic precursor | Pd catalyst | Builds the ring and introduces substituents simultaneously. znaturforsch.com |

N-Alkylation of Pyridinium (B92312) Systems (e.g., via ultrasound irradiation)

The N-alkylation of pyridine derivatives to form pyridinium salts is a fundamental transformation in organic synthesis, leading to the formation of ionic liquids and other functional materials. The use of ultrasound irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.zascielo.org.za This technique, a cornerstone of sonochemistry, enhances chemical reactivity through acoustic cavitation.

Ultrasound-assisted N-alkylation has been successfully applied to a variety of heterocyclic systems, including pyridines, pyridazines, and imidazoles, which are structural analogs of this compound. scielo.org.zamdpi.comresearchgate.net For instance, the N-alkylation of 4-dimethylaminopyridine (B28879) with various alkyl halides has been efficiently carried out under ultrasound irradiation, affording the desired pyridinium salts in high yields (79–85%) within 5 hours at 80°C. mdpi.com This method has also been extended to the synthesis of novel pyridazinium-based ionic liquids, where ultrasound irradiation significantly reduced the reaction time to 5 hours, a substantial improvement over conventional methods. scielo.org.zascielo.org.za

The benefits of ultrasound are not limited to just time and yield. This eco-friendly approach often allows for milder reaction conditions and can reduce the formation of byproducts. mdpi.comd-nb.info The synthesis of fluorinated pyridinium salts based on hydrazones further illustrates the efficiency of this method, with reactions showing significantly reduced times (12–14 hours) and higher yields (90–94%) compared to classical heating (72 hours). mdpi.com

Interactive Table: Ultrasound-Assisted N-Alkylation of Pyridine Analogs

| Heterocycle | Alkylating Agent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Dimethylaminopyridine | Various Alkyl Halides | 5 h | 79-85 | mdpi.com |

| Pyridazine | Various Alkyl Halides | 5 h | - | scielo.org.zascielo.org.za |

| N-(4-fluorobenzylidene)isonicotinohydrazide | Various Alkyl Iodides | 12-14 h | 90-94 | mdpi.com |

| Fluorinated Pyridine Hydrazone | Long-chain Alkyl Iodides | 10-12 h | - | d-nb.info |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and its derivatives to minimize environmental impact. researchgate.netresearchgate.netmdpi.com This involves the development of benign catalytic systems and the use of alternative reaction media.

Development of Environmentally Benign Catalytic Systems

A key aspect of green chemistry is the use of catalysts that are efficient, selective, and environmentally friendly. researchgate.netmdpi.com For the synthesis of pyridine rings, which form the core of compounds like this compound, several green catalytic systems have been developed.

Heteropolyacids, such as Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂·24H₂O), have been employed as recyclable catalysts in the Hantzsch-like synthesis of functionalized pyridines. conicet.gov.ar These reactions can be conducted under solvent-free conditions at 80°C, affording pyridines in good to excellent yields (60–99%). conicet.gov.ar The catalyst can be recovered and reused, adding to the sustainability of the process. conicet.gov.ar

Ionic liquids (ILs) have also gained attention as both solvents and catalysts in pyridine synthesis. researchgate.net They are non-volatile and their properties can be tailored to control reaction outcomes. researchgate.net For example, tributyl(3-sulfopropyl)phosphonium trifluoroacetate (B77799) has been used as an effective acidic ionic liquid catalyst for the multicomponent synthesis of various pyridine systems. researchgate.net

Furthermore, simple and readily available catalysts are being explored. Pyridine-2-carboxylic acid (P2CA) has been shown to be a sustainable and rapid catalyst for the synthesis of chromene derivatives, a process that shares mechanistic steps with some pyridine syntheses. rsc.orgnih.gov This metal-free, dual acid-base catalyst can provide high yields in short reaction times in a water-ethanol mixture. rsc.orgnih.gov

Interactive Table: Environmentally Benign Catalysts for Pyridine Analog Synthesis

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Wells-Dawson Heteropolyacid | Hantzsch-like condensation | 80°C, Solvent-free | 60-99 | conicet.gov.ar |

| Tributyl(3-sulfopropyl)phosphonium trifluoroacetate | Multicomponent synthesis | - | High | researchgate.net |

| Pyridine-2-carboxylic acid | Multicomponent reaction | Reflux, Water-EtOH | up to 98 | rsc.orgnih.gov |

| Montmorillonite K10 Clay | Cyclo-condensation | Solvent-free | up to 97 | scirp.org |

Utilization of Aqueous and Solvent-Free Reaction Media

Moving away from volatile and often toxic organic solvents is a primary goal of green chemistry. researchgate.net The synthesis of pyridines and their analogs has seen significant progress in the use of water as a reaction medium or in conducting reactions under solvent-free conditions. rsc.orgwikipedia.org

The Kröhnke pyridine synthesis, a versatile method for preparing highly functionalized pyridines, can be performed under both aqueous and solvent-free conditions. wikipedia.org A one-pot Kröhnke method in aqueous media has been developed for generating 4'-aryl-2,2':6',2''-terpyridines. wikipedia.org

Solvent-free synthesis of functionalized pyridines has been achieved using various catalysts, including Wells-Dawson heteropolyacids and Montmorillonite K10 clay. conicet.gov.arscirp.org These reactions are typically carried out by heating a mixture of the reactants and the catalyst, simplifying the workup procedure and reducing waste. conicet.gov.arscirp.org For instance, the condensation of aldehydes, ketones, and ammonium acetate (B1210297) catalyzed by Montmorillonite K10 under solvent-free conditions yields trisubstituted pyridines with excellent selectivity and in high yields. scirp.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of fused pyridines has been demonstrated in aqueous solution using CO₂ as a carbon source and an ammonium cation as the nitrogen source. rsc.org Additionally, iodine has been used as a catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media, with some reactions proceeding efficiently "on water" without the need for surfactants. acs.org

Interactive Table: Pyridine Analog Synthesis in Green Media

| Reaction | Medium | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Kröhnke Pyridine Synthesis | Aqueous or Solvent-free | - | Versatile for functionalized pyridines | wikipedia.org |

| Hantzsch-like Condensation | Solvent-free | Wells-Dawson Heteropolyacid | Recyclable catalyst, 60-99% yield | conicet.gov.ar |

| Cyclo-condensation | Solvent-free | Montmorillonite K10 Clay | High selectivity, up to 97% yield | scirp.org |

| Fused Pyridine Synthesis | Aqueous | CO₂, Ammonium cation | Utilizes CO₂ as a C1 source | rsc.org |

| Imidazo[1,2-a]pyridine Synthesis | Aqueous/"On-water" | Iodine | Good yields, sustainable | acs.org |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 2,4-dimethyl-3-propylpyridine would be expected to show distinct signals corresponding to each chemically non-equivalent proton. The aromatic region would likely display two singlets or two narrowly coupled doublets for the protons at positions 5 and 6 of the pyridine (B92270) ring. The aliphatic region would feature signals for the two methyl groups at positions 2 and 4, and the three distinct sets of protons of the propyl group at position 3. The chemical shifts and coupling patterns would be indicative of their respective electronic environments and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would be expected to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. This includes five signals for the pyridine ring carbons and four for the aliphatic side chains (two methyls and two methylenes of the propyl group, and the terminal methyl of the propyl group). The chemical shifts would provide information about the hybridization and electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data:

While experimental data is not available, predicted chemical shifts can offer a hypothetical representation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~23 |

| C4-CH₃ | ~2.3 | ~20 |

| C3-CH₂CH₂CH₃ | ~2.6 (t) | ~35 |

| C3-CH₂CH₂CH₃ | ~1.6 (sextet) | ~24 |

| C3-CH₂CH₂CH₃ | ~0.9 (t) | ~14 |

| H5 | ~6.9 (d) | ~122 |

| H6 | ~8.3 (d) | ~148 |

| C2 | - | ~158 |

| C3 | - | ~138 |

| C4 | - | ~147 |

| C5 | - | ~122 |

| C6 | - | ~148 |

Note: These are estimated values and may differ from experimental results. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'sextet' denotes a multiplet with six lines.

To confirm the precise connectivity and spatial arrangement of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons of the propyl group (CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the C2-methyl protons to C2 and C3 of the pyridine ring, and from the propyl group's protons to C2, C3, and C4, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would show through-space correlations, for instance, between the C2-methyl protons and the adjacent propyl group protons, and between the C4-methyl protons and the H5 proton.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups and the types of chemical bonds present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the alkyl substituents. Key expected absorptions include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N and C=C stretching (pyridine ring) | 1450-1600 |

| C-H bending (alkyl groups) | 1375-1450 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit characteristic bands for the pyridine ring and alkyl groups. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in Raman spectra. The symmetric C-H stretching of the methyl and methylene (B1212753) groups would also be prominent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₀H₁₅N), the expected molecular weight is approximately 149.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the loss of alkyl fragments, such as a methyl group (leading to a peak at m/z 134) or a propyl group (leading to a peak at m/z 106). The fragmentation would also likely show characteristic patterns for substituted pyridines.

X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives and related complexes)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not prominently available in public databases, the technique is widely applied to its derivatives and metal complexes, providing invaluable insight into molecular geometry, conformation, and intermolecular interactions. oup.com

In a typical X-ray diffraction experiment on a suitable single crystal of a this compound derivative, the crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from such an analysis include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state.

For example, the study of iron(II) complexes with related multidentate pyridine-containing ligands shows a distorted tetrahedral coordination geometry around the iron center, dictated by the steric and electronic constraints of the ligand. researchgate.net The analysis of such structures provides data on Fe-N and Fe-Cl bond distances and the orientation of the pyridine ring relative to the coordination sphere. iucr.orgresearchgate.net Similarly, co-crystals of pyridine derivatives with halogen-bond donors like 1,4-diiodotetrafluorobenzene (B1199613) reveal specific, directional C–I···N interactions that govern the formation of supramolecular assemblies. oup.com

Table 1: Illustrative Crystallographic Data for a Related Pyridine Complex (Note: This data is for {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl-κN)propyl]pyridine}dichloridoiron(II), a complex containing a substituted pyridine moiety, and serves as an example of the type of data obtained from X-ray crystallography. researchgate.net)

| Parameter | Value |

| Chemical Formula | C₁₈H₂₅Cl₂FeN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.102 (2) |

| b (Å) | 13.925 (3) |

| c (Å) | 14.764 (2) |

| β (°) | 105.27 (1) |

| Volume (ų) | 2003.5 (6) |

| Z | 4 |

| R-factor | 0.041 |

These crystallographic studies are crucial for understanding non-covalent interactions, such as hydrogen and halogen bonds, which play a key role in crystal engineering and the design of materials with specific properties. acs.orgrsc.org

Advanced Spectroscopic Analyses and Their Coupling with Computational Methods

Beyond solid-state analysis, a combination of advanced spectroscopic techniques and computational modeling is essential for the complete structural elucidation of this compound in solution and for corroborating experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis. While standard ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are necessary to unambiguously assign all signals and determine the connectivity of atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are on adjacent carbon atoms. For this compound, it would map the correlations within the propyl chain (CH₂-CH₂-CH₃) and between the remaining aromatic proton and the adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental in assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton by connecting fragments, for example, by showing a correlation from the protons of the C2-methyl group to the C2 and C3 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It provides crucial information about the molecule's conformation and the spatial arrangement of the substituents. For instance, a NOESY spectrum could show through-space interactions between the protons of the propyl group and the C4-methyl group. mdpi.com

The coupling of these experimental spectroscopic data with computational chemistry provides a powerful approach for structural verification. arxiv.org Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental values to confirm the proposed structure. collectionscanada.gc.ca This synergy is particularly useful for distinguishing between isomers, where spectroscopic data might be very similar. For instance, the calculated spectra for this compound could be compared with those for its isomer, 2,4-Dimethyl-6-propylpyridine, to ensure correct identification. scispace.com

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), complements NMR by providing the exact molecular weight and elemental formula of the compound. rsc.org

Table 2: Exemplary NMR Data for a Related Isomer: 2,4-Dimethyl-6-propylpyridine (Note: This data is for an isomer and serves to illustrate the type of information obtained. scispace.com Chemical shifts (τ, tau scale) have been converted to the modern δ (delta) scale where δ = 10 - τ for ¹H NMR in CCl₄ relative to TMS at δ=0.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Propyl-CH₃ | 0.94 | triplet | 6.5 |

| Propyl-CH₂ (middle) | 1.4-2.0 | multiplet | - |

| C4-CH₃ | 2.21 | singlet | - |

| C2-CH₃ | 2.39 | singlet | - |

| Propyl-CH₂ (benzylic) | 2.63 | triplet | 7.5 |

| Aromatic-H | 6.63 | singlet | - |

This integrated approach, combining advanced, multi-pulse NMR experiments with high-resolution mass spectrometry and theoretical calculations, ensures a thorough and accurate structural elucidation of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the molecular properties of organic compounds due to its balance of accuracy and computational cost.

Table 1: Predicted Geometrical Parameters for 2,4-Dimethyl-3-propylpyridine (Illustrative) This table is illustrative and based on general knowledge of DFT calculations on substituted pyridines. Actual values would require a specific calculation to be performed.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.39 Å |

| C3-C4 Bond Length | ~1.40 Å |

| N1-C2 Bond Length | ~1.34 Å |

| C2-N1-C6 Angle | ~117° |

| C2-C3-C4 Angle | ~120° |

DFT calculations are highly effective in predicting spectroscopic data that can be used to identify and characterize molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the methyl and propyl groups would have characteristic shifts in the aliphatic region, while the remaining aromatic proton on the pyridine (B92270) ring would appear further downfield.

IR Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. nih.gov These frequencies can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. For this compound, characteristic calculated frequencies would include C-H stretching from the alkyl groups and the aromatic ring, C=C and C=N stretching within the pyridine ring, and various bending modes. Scaling factors are often applied to the calculated frequencies to better match experimental data due to the approximations inherent in the theoretical models. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative. Specific frequencies and their intensities would be obtained from a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

| C=N Stretch | ~1600 |

| C=C Stretch | ~1580-1450 |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them.

For reactions involving this compound, such as electrophilic aromatic substitution or functionalization at the nitrogen atom, computational modeling can elucidate the reaction mechanism. By calculating the potential energy surface, chemists can identify the most likely reaction pathway. mdpi.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's feasibility and rate. For example, in a reaction with an electrophile, calculations could determine the energy barriers for attack at the different positions of the pyridine ring, thus predicting the most favorable reaction site. frontiersin.org

The substitution pattern of this compound presents several possibilities for where a chemical reaction can occur.

Regioselectivity: The electron-donating nature of the methyl and propyl groups increases the electron density of the pyridine ring, making it more reactive towards electrophiles than pyridine itself. beilstein-journals.org However, the positions are not all equivalent. DFT calculations of transition state energies for electrophilic attack would likely show that substitution is favored at the positions ortho and para to the activating alkyl groups, while also considering the directing effect of the nitrogen atom. Steric hindrance from the existing substituents would also play a crucial role in determining the final product distribution. mdpi.com Computational models can quantify these electronic and steric effects to predict the regioselectivity of a given functionalization reaction. acs.orgresearchgate.net

Stereoselectivity: While this compound itself is not chiral, reactions at the propyl group or the introduction of a new chiral center could lead to stereoisomers. Computational modeling can be used to predict which stereoisomer is more likely to form by calculating the energies of the diastereomeric transition states. mdpi.com For instance, in a reaction involving a chiral catalyst, DFT could model the interaction of the substrate-catalyst complex to explain and predict the observed enantioselectivity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for exploring the dynamic nature of molecules, providing insights into the conformational landscapes that are often inaccessible through experimental techniques alone. fraserlab.com For a flexible molecule like this compound, MD simulations can map the potential energy surface associated with the rotation of its propyl group and the vibrations of its methyl groups, revealing the most stable conformations and the energy barriers between them.

MD simulations track the atomic positions and velocities over time by integrating Newton's equations of motion, governed by a potential energy function known as a force field (e.g., AMBER, OPLS-AA). researchgate.net These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in explicit solvents like water or n-octane to mimic condensed-phase conditions. researchgate.netacs.org The analysis of the resulting trajectory, which can contain millions of distinct conformations, allows for a detailed characterization of the molecule's structural flexibility. nih.gov

Key analyses performed on MD trajectories include:

Root-Mean-Square Deviation (RMSD): To quantify conformational changes and assess simulation stability. nih.gov

Clustering Analysis: To group similar conformations together, identifying the most populated and therefore energetically favorable conformational states. nih.govmdpi.com

Dihedral Angle Analysis: To study the rotation around specific bonds, such as the C-C bonds of the propyl substituent, which is crucial for understanding the conformational preferences of this compound.

Research on related alkylpyridines has shown that the orientation and behavior of the molecule can be significantly influenced by its environment. For instance, simulations of 4-ethylpyridine (B106801) at an oil/water interface revealed that the pyridine ring tends to lie parallel to the interface, with the nitrogen atom preferentially oriented toward the water phase. acs.org A similar approach for this compound would elucidate how its specific substitution pattern governs its behavior at interfaces and in solution.

Table 1: Illustrative Conformational Analysis of the Propyl Group in this compound This table represents hypothetical data that would be generated from an MD simulation to illustrate the type of findings.

| Dihedral Angle (Cring-Cring-Cpropyl-Cpropyl) | Relative Population (%) | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| ~60° (gauche) | 45 | 0.2 | A stable, staggered conformation. |

| ~180° (anti) | 50 | 0.0 | The most stable, extended conformation. |

| ~-60° (gauche) | 5 | 1.5 | A less favorable staggered conformation due to potential steric hindrance. |

QM/MM-ONIOM Approaches for Complex Chemical Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient yet accurate way to study chemical phenomena in large, complex systems. dntb.gov.ua The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a particularly versatile QM/MM approach. For a molecule like this compound, this technique is ideal for investigating its electronic structure, reactivity, or spectroscopic properties when it is part of a larger system, such as a protein active site, a solvent cluster, or adsorbed on a surface.

The core principle of QM/MM is to partition the system into two or more regions. nih.gov

The QM Region: The chemically active center, where bond breaking/forming or significant electronic changes occur, is treated with a high-level, computationally expensive quantum mechanics method. For this compound, this would typically include the pyridine ring and its substituents.

The MM Region: The surrounding environment, which has a less direct but still important influence (e.g., providing steric or electrostatic effects), is treated with a classical, computationally cheaper molecular mechanics force field. nih.gov

This layered approach provides a balance between accuracy and computational feasibility, making it possible to study systems that would be too large for a full QM treatment. acs.org The interaction between the QM and MM regions can be handled through different embedding schemes, with electrostatic embedding being the most common for its good compromise between accuracy and cost. nih.gov This scheme allows the QM region's wave function to be polarized by the atomic charges of the MM region, which is critical in polar environments. nih.gov

Studies on related pyridine derivatives have utilized QM/MM to explore electronic structures and properties in metal complexes and to understand reaction mechanisms in solution. acs.orgresearchgate.net For this compound, a QM/MM-ONIOM setup could be used to accurately predict its behavior in various chemical contexts.

Table 2: Example of a QM/MM-ONIOM Partitioning Scheme for this compound in an Aqueous Solution

| System Component | Assigned Region | Computational Method | Rationale |

|---|---|---|---|

| This compound | QM (High Layer) | Density Functional Theory (DFT) | High accuracy is needed to describe the electronic structure and reactivity of the solute. |

| Water molecules within 5 Å | QM (Low Layer) | Semi-empirical Method (e.g., PM6) | Captures the most significant solute-solvent quantum effects like charge transfer and polarization. |

| Bulk water molecules (> 5 Å) | MM (Low Layer) | Classical Force Field (e.g., TIP3P) | Provides the electrostatic and van der Waals influence of the bulk solvent environment efficiently. nih.gov |

Intermolecular Interaction Analysis in Condensed Phases and Molecular Clusters

Understanding the nature and strength of intermolecular interactions is fundamental to predicting the physicochemical properties of materials in condensed phases. researchgate.net For this compound, the key interactions include hydrogen bonding (via the nitrogen lone pair), van der Waals forces (dispersion and repulsion), and electrostatic interactions arising from its significant dipole moment. aip.org

Computational chemistry provides powerful tools to dissect these interactions.

Energy Decomposition Analysis (EDA): This technique partitions the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. mdpi.com This helps to understand the fundamental forces driving molecular association. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a high-accuracy method used to analyze intermolecular forces, particularly in small molecular clusters. aip.orgaip.org It provides a detailed breakdown of the interaction energy without perturbing the intrinsic properties of the interacting monomers. Studies on pyridine-argon complexes have used SAPT to reveal that the binding is dominated by a balance between exchange repulsion and dispersion energy. aip.org

Non-Covalent Interaction (NCI) Analysis: This is a visualization technique that identifies regions of space where non-covalent interactions occur, color-coding them by their strength and type (e.g., attractive hydrogen bonds vs. repulsive steric clashes).

In condensed phases, the collective effect of these interactions governs properties like solubility, boiling point, and crystal packing. The interplay between solute-solute and solute-solvent interactions is crucial. nih.gov For example, in aqueous solutions, water molecules can form hydrogen-bonded bridges between pyridine molecules, influencing their aggregation and clustering behavior. acs.org The alkyl groups of this compound would introduce additional hydrophobic interactions, further complicating its behavior in aqueous environments.

The study of molecular clusters, which are aggregates of a few molecules, serves as a bridge between the gas phase and the condensed phase. researchgate.net By analyzing clusters of this compound with itself or with solvent molecules, one can gain bottom-up insight into the forces that dictate its macroscopic properties.

Table 3: Summary of Intermolecular Interactions and Relevant Analytical Methods for this compound

| Type of Interaction | Description | Key Molecular Features Involved | Computational Analysis Method |

|---|---|---|---|

| Hydrogen Bonding | The nitrogen atom's lone pair acts as a hydrogen bond acceptor with donor molecules (e.g., water, alcohols). acs.org | Pyridine Nitrogen | EDA, SAPT, NCI Plot, AIM |

| π-π Stacking | Attractive interaction between the electron-rich aromatic rings of two pyridine molecules. | Aromatic Pyridine Ring | SAPT, Potential Energy Surface Scans |

| C-H···π Interactions | An interaction between the alkyl C-H bonds and the π-system of a neighboring pyridine ring. | Propyl/Methyl C-H, Aromatic Ring | NCI Plot, SAPT |

| Dispersion Forces | Ubiquitous attractive forces arising from instantaneous electronic fluctuations. aip.org | Entire Molecule | EDA, SAPT, DFT with dispersion correction |

| Electrostatic Interactions | Interactions due to the permanent dipole moment and charge distribution of the molecule. aip.org | Nitrogen Atom, Aromatic Ring | EDA, Molecular Electrostatic Potential (MEP) maps |

Investigation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pearson.comnih.gov This deactivation makes the ring less nucleophilic. pearson.com Any electrophilic attack that does occur is directed towards the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions results in an unstable intermediate with a positive charge on the nitrogen atom. quora.com In 2,4-Dimethyl-3-propylpyridine, the C-2, C-3, and C-4 positions are occupied. The presence of three electron-donating alkyl groups (two methyl and one propyl) increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. These activating groups primarily direct incoming electrophiles to the available ortho and para positions relative to themselves. Considering the substitution pattern, the remaining C-5 and C-6 positions are the targets for electrophilic substitution. The directing effects of the existing alkyl groups would likely favor substitution at the C-5 position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. nih.govquora.com For this compound, the C-6 position is the most likely site for nucleophilic attack, as the C-2 and C-4 positions are sterically hindered by the methyl groups. The reaction often requires a leaving group, such as a halide, but can also proceed through the displacement of a hydride ion in some cases, particularly with strong nucleophiles like organometallic reagents or amides (e.g., the Chichibabin reaction).

Oxidation and Reduction Pathways of the Pyridine Ring System

The nitrogen atom in the pyridine ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. A study on the homogeneous phosphotungstic acid-catalyzed N-oxidation of alkylpyridines using hydrogen peroxide highlights the industrial relevance of this process. researchgate.net The study emphasizes the need to understand the reaction mechanism and thermodynamics to avoid risks like hydrogen peroxide decomposition. researchgate.net

Reduction of the pyridine ring can be accomplished through various methods. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or nickel can reduce the pyridine to a piperidine (B6355638) ring. Another method is the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol, to yield a dihydropyridine (B1217469).

Reactivity of Alkyl Substituents (e.g., C-H bond activation, radical reactions)

The alkyl groups attached to the pyridine ring exhibit their own characteristic reactivity. The C-H bonds of the methyl and propyl groups, particularly those at the benzylic-like positions (alpha to the ring), can be activated for various transformations. nih.govconsensus.app

C-H Bond Activation: The methyl groups at positions 2 and 4 are particularly susceptible to deprotonation by strong bases due to the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting carbanion. This allows for subsequent reactions with electrophiles. For instance, a study demonstrated the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates, which proceeds without a base or transition metal catalyst. nih.govbeilstein-journals.orgnih.gov Another study showed that 4-alkylpyridines could be sulfonylated at the picolyl C-H bond. nih.govacs.org This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate. nih.govacs.org

Radical Reactions: Alkylpyridines can undergo radical reactions, often initiated by radical precursors. The Minisci reaction, for example, involves the addition of an alkyl radical to a protonated pyridine ring, typically favoring the C-2 and C-4 positions. Recent advancements have focused on achieving site-selectivity. One strategy for the synthesis of 4-alkylpyridines utilizes the reaction of 4-cyanopyridine (B195900) with alkylboronic acids and an olefin, where an alkyl radical displaces the cyano group. acs.orgacs.org Another approach involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from sources like alkenes or alkyl iodides. rsc.org

The table below summarizes yields for the allylation of various 2-alkylpyridines, demonstrating the feasibility of functionalizing the alkyl side chain. nih.gov

| 2-Alkylpyridine Substrate | Product Yield (%) |

| 2-Methylpyridine | 85 |

| 2-Ethylpyridine | 78 |

| 2-Propylpyridine (B1293518) | 75 |

| 2-Benzylpyridine | 91 |

| 2,4-Dimethylpyridine (B42361) | 72 |

| Data sourced from a study on C(sp³)–H allylic alkylation of 2-alkylpyridines. nih.gov |

Unraveling Complex Reaction Mechanisms (e.g., for alkylpyridine formation)

The synthesis of polysubstituted pyridines like this compound can be achieved through various methods, each with a distinct mechanism.

One classical approach is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, followed by an oxidation step to form the aromatic pyridine ring. organic-chemistry.org A related method, the Bohlmann-Rahtz pyridine synthesis , utilizes enamines and ethynylketones to produce 2,3,6-trisubstituted pyridines via an aminodiene intermediate that undergoes cyclodehydration. organic-chemistry.org Modifications to this method have enabled one-pot, three-component reactions that proceed with high regiochemical control. core.ac.uk

More contemporary methods often involve transition metal-catalyzed cross-coupling and cycloaddition reactions. rsc.orgnih.gov For example, pyridines can be assembled via [4+2] cycloadditions from 1-azadienes and various two-carbon components. rsc.org Palladium-catalyzed C-H activation of α,β-unsaturated oximes followed by aza-6π-electrocyclization is another modern strategy to access multi-substituted pyridines. rsc.org

The table below outlines some modern synthetic strategies for substituted pyridines.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Mechanism Highlights |

| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Heat, Acid Catalysis | Condensation to aminodiene, cyclodehydration. organic-chemistry.org |

| Pd-catalyzed Cycloaddition | α,β-unsaturated oximes, Alkenes | Pd(OAc)₂, Ligand | Electrophilic C-H alkenylation, aza-6π-electrocyclization. rsc.org |

| Cu-catalyzed Cascade | Alkenylboronic acids, Oxime O-carboxylates | Copper Catalyst | C-N cross-coupling to azatriene, electrocyclization, oxidation. nih.gov |

| Radical Alkylpyridylation | Alkylboronic acids, 4-cyanopyridine, Olefin | Photocatalyst | Radical addition to olefin and ipso-substitution on pyridine. acs.orgacs.org |

Kinetic and Thermodynamic Studies of Transformations

Understanding the kinetics and thermodynamics of reactions involving alkylpyridines is crucial for process optimization and safety. For instance, a study on the N-oxidation of alkylpyridines developed an integrated thermodynamic and kinetic model to predict reactor behavior and mitigate risks associated with exothermic decomposition of the oxidizing agent. researchgate.net The model successfully predicted reactor pressure, species concentration, and heat generation under various conditions. researchgate.net

Kinetic and thermodynamic parameters have also been determined for ligand substitution reactions in related systems. A study on alkyl-13-epicobalamins, which feature a 5,6-dimethylbenzimidazole (B1208971) ligand structurally similar in part to alkylpyridines, investigated the kinetics of cyanide substitution. rsc.org The reaction was found to proceed through a dissociative (D) mechanism, with activation parameters (ΔH≠, ΔS≠, ΔV≠) providing insight into the transition state. rsc.org While specific data for this compound is not available, these studies on similar structures provide a framework for understanding its likely kinetic and thermodynamic behavior.

Catalytic Applications and Coordination Chemistry

Ligand Design and Metal Complex Synthesis

The design and synthesis of metal complexes with substituted pyridine (B92270) ligands are pivotal for developing efficient catalysts. The electronic and steric properties of the ligand framework play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complex.

Synthesis and Characterization of Metal Complexes Bearing 2,4-Dimethyl-3-propylpyridine or Analogs as Ligands

The synthesis of metal complexes involving substituted pyridine ligands is a well-established area of research. samipubco.comsioc-journal.cn Typically, these complexes are prepared by reacting a suitable metal precursor, such as a metal halide or acetate (B1210297), with the pyridine-based ligand in an appropriate solvent. royalsocietypublishing.orgnih.gov For instance, lanthanide(III) complexes with 2-propyl-pyridine-4-carbothioamide have been synthesized and characterized, yielding compounds with the general formula [LnL₃Cl₂(H₂O)₂]Cl. orientjchem.org Similarly, palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been prepared and thoroughly characterized using various spectroscopic techniques and X-ray crystallography. rsc.org

The characterization of these newly synthesized complexes is crucial to ascertain their structure and properties. A suite of analytical techniques is employed for this purpose, including:

Spectroscopic Methods: Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to elucidate the coordination environment of the metal ion and the binding mode of the ligand. sioc-journal.cnroyalsocietypublishing.orgrsc.org

Mass Spectrometry: This technique helps in determining the molecular weight and confirming the composition of the complex. samipubco.com

Elemental Analysis: This analysis confirms the empirical formula of the synthesized complexes. samipubco.com

A study on ruthenium(II)-arene complexes with substituted pyridine-quinoline ligands demonstrated the synthesis of a series of water-soluble complexes. mdpi.com The solid-state structures of selected complexes were determined by single-crystal X-ray diffraction, revealing a characteristic three-legged piano stool geometry. mdpi.com In another example, iron(II) complexes with amino-pyridine ligands were synthesized and characterized by single-crystal X-ray diffraction, revealing a dimeric structure. nsf.gov

| Complex Type | Ligand Example | Metal Ion | Characterization Techniques | Reference |

| Lanthanide Complex | 2-propyl-pyridine-4-carbothioamide | La(III), Ce(III), Pr(III), etc. | Elemental Analysis, UV-Vis, IR, NMR, TGA | orientjchem.org |

| Palladium/Platinum Complex | 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine | Pd(II), Pt(II) | IR, NMR, Elemental Analysis, X-ray Diffraction | rsc.org |

| Ruthenium-Arene Complex | Substituted pyridine–quinoline | Ru(II) | NMR, IR, UV-Vis, ESI-HRMS, X-ray Diffraction | mdpi.com |

| Iron Complex | Amino-pyridine | Fe(II) | X-ray Diffraction, Evans NMR | nsf.gov |

Impact of Alkyl Substituents on Coordination Geometry and Electronic Properties of Metal Centers

Alkyl substituents on the pyridine ring exert a significant influence on the coordination geometry and electronic properties of the metal center. These effects are primarily steric and electronic in nature.

Steric Effects: Bulky alkyl groups can impose steric hindrance around the metal center, influencing the coordination number and geometry. researchgate.net For instance, the presence of bulky substituents in the ortho positions of the pyridine ring is often necessary to achieve η⁶-(π)-coordination in complexes with chromium group metals. researchgate.net In a study of gallium complexes, the presence of ethyl and iso-propyl groups did not prevent the formation of five-coordinate gallium centers, indicating that the coordination environment can accommodate a degree of steric bulk. mdpi.com

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds. The electronic properties of the ligand, in turn, affect the electronic properties of the metal center, such as its redox potential. royalsocietypublishing.orgresearchgate.net A linear relationship has been observed between the reduction potential of terpyridine ligands and the sum of the Hammett constants of their substituents. researchgate.net Studies on cobalt(II) complexes with substituted polypyridine ligands have shown that the electronic nature of the substituent influences the redox potentials of the Co(III)/Co(II) and Co(II)/Co(I) couples. researchgate.net

The interplay of steric and electronic effects can be subtle. In a study of N-alkyl-substituted bis(imino)pyridine iron imide complexes, the steric and electronic properties of the alkyl group were found to control the spin state of the iron center, leading to spin crossover behavior. acs.org

| Substituent Effect | Observation | System Studied | Reference |

| Steric Hindrance | Influences coordination number and geometry. | Chromium group complexes with substituted pyridines. | researchgate.net |

| Electron Donation | Increases ligand basicity and affects metal redox potential. | Cobalt(II) complexes with substituted polypyridines. | researchgate.net |

| Spin State Control | Governs spin crossover behavior in iron complexes. | N-alkyl-substituted bis(imino)pyridine iron imides. | acs.org |

Homogeneous Catalysis Utilizing Pyridine-Based Ligands

Metal complexes bearing pyridine-based ligands are extensively used as catalysts in a wide range of homogeneous catalytic reactions, from polymerization to fine chemical synthesis. researchgate.net

Applications in Polymerization Reactions (e.g., Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that heavily relies on transition metal catalysts, with copper and iron complexes being prominent examples. nsf.govcmu.edu Pyridine-based ligands are frequently employed to stabilize the metal center and modulate its catalytic activity. cmu.edu

Copper complexes with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives are among the most active catalysts for ATRP. researchgate.net The introduction of electron-donating groups onto the pyridine rings of the TPMA ligand enhances the reducing power of the Cu(I) complex, leading to a more active catalyst. researchgate.net Guanidine-pyridine hybrid ligands have also been successfully used to stabilize copper complexes for the solvent-free ATRP of styrene (B11656), exhibiting first-order kinetics indicative of a controlled polymerization process. mdpi.com

Iron complexes with amino-pyridine ligands have also been investigated as ATRP catalysts. nsf.gov A study comparing iron complexes with ethyl and t-butyl substituents on the amino-carbon found that the more sterically hindered and electron-rich t-butyl-substituted complex displayed a higher rate of styrene polymerization. nsf.gov This highlights the importance of ligand optimization for developing efficient iron-based ATRP catalysts.

| Catalyst System | Monomer | Key Findings | Reference |

| CuBr / Guanidine-Pyridine Ligands | Styrene | Homogeneous, first-order kinetics, controlled polymerization. | mdpi.com |

| Fe(II) / Amino-Pyridine Ligands | Styrene | t-Butyl substituted ligand showed higher activity than ethyl substituted. | nsf.gov |

| Cu(I) / TPMA* | Various | Highly reducing and active catalyst for ATRP. | researchgate.net |

Catalysis in Organic Transformations (e.g., C-C bond formation, C-H functionalization)

Pyridine-based ligands play a crucial role in a variety of catalytic organic transformations, including C-C bond formation and C-H functionalization. researchgate.net The pyridine moiety can act as a directing group, facilitating the selective activation of C-H bonds adjacent to the nitrogen atom. chemsoc.org.cn

C-C Bond Formation: Manganese pincer complexes with a dearomatized pyridine-based PNP ligand have been shown to catalyze the Michael addition of non-activated nitriles to α,β-unsaturated carbonyl compounds under mild, neutral conditions. nih.gov In this "template catalysis," the metal-ligand framework cooperatively activates the nitrile substrate. nih.gov The C-C bond-forming reaction between the imine carbons of two pyridine(diimine) ligands has been observed in an iron complex, demonstrating the rich bond-forming chemistry available with these systems. acs.org

C-H Functionalization: The direct functionalization of pyridine C-H bonds is a highly sought-after transformation in organic synthesis. researchgate.netnih.gov Transition metal catalysis has been instrumental in achieving this goal. For example, rhodium complexes have been used for the ortho-C-H monoalkylation of pyridines. beilstein-journals.org Palladium-catalyzed C3-arylation of pyridines has also been reported, where the pyridine nitrogen is believed to coordinate to the palladium center, initiating the C-H activation process. nih.govbeilstein-journals.org Furthermore, rare-earth metal complexes have been employed for the C-H aminoalkylation of pyridines with non-activated imines. nih.gov

Role in Water Oxidation Catalysis

The development of efficient molecular catalysts for water oxidation is a key challenge in the pursuit of artificial photosynthesis and solar fuels. Metal complexes with pyridine-based ligands have been extensively investigated as potential water oxidation catalysts (WOCs). nih.govrsc.orgresearchgate.net

Pentapyridyl ligands have been used to create a range of base metal complexes (Mn, Fe, Co, Ni) for water oxidation studies. nih.govacs.orgdiva-portal.org In one study, an iron complex with a methylated pentapyridyl ligand, [Fe(Py5OMe)Cl]⁺, showed significant catalytic activity in light-driven water oxidation. nih.govacs.org However, it was demonstrated that this activity stemmed from the degradation of the molecular complex into catalytically active amorphous iron oxide/hydroxide species. nih.govacs.org This highlights the importance of catalyst stability in these systems.

Cobalt complexes with pyridine-amine ligands have also been shown to homogeneously catalyze the electrochemical oxidation of water to oxygen. rsc.org The ligand framework can be non-innocent, participating in the catalytic cycle through ligand-based oxidation, which can facilitate the generation of high-valent metal species required for water oxidation. rsc.org Ruthenium complexes bearing pyridine-alkoxide ligands have also been reported as WOCs, with the ligand design being crucial for stabilizing high-oxidation-state intermediates. researchgate.net

Heterogeneous Catalysis and Surface Interactions

Research directly investigating the role of this compound in heterogeneous catalysis is limited. However, the behavior of this molecule can be inferred from extensive studies on pyridine and its alkyl-substituted analogues, such as lutidines (dimethylpyridines), which are widely used as probes and modifiers in heterogeneous catalytic systems. Alkylated pyridines are known to interact strongly with catalyst surfaces, influencing their activity, selectivity, and stability.

The interaction of pyridine derivatives on catalyst surfaces is primarily governed by the Lewis basicity of the nitrogen atom and the electronic and steric effects of the substituents on the pyridine ring. In heterogeneous catalysis, which involves a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), the reaction occurs at the catalyst's surface. nih.govgoogle.com The process generally involves several steps: adsorption of reactants, reaction on the surface, and desorption of products. nih.govgoogle.com

The adsorption of pyridine and its derivatives onto catalyst surfaces like metals and metal oxides is a key aspect of their function. These molecules can adsorb in several configurations, most commonly with the nitrogen lone pair interacting with surface acid sites or metal atoms. First-principle analysis of pyridine amide derivatives on a Platinum (Pt) (111) surface shows that adsorption is a result of chemical bonds forming between the carbon and nitrogen atoms of the ring and the platinum atoms. mdpi.com The orientation can be perpendicular to the surface, through N-metal bonding, or parallel (edge-on), involving π-system interactions with the surface. researchgate.netacs.org The presence of alkyl groups, such as the two methyl and one propyl group in this compound, introduces steric hindrance that can influence the adsorption geometry and may block access to certain active sites.

Alkylated pyridines are frequently used to selectively poison or modify catalyst surfaces. For instance, 2,6-lutidine is used to selectively block Brønsted acid sites on catalysts like tin oxide, allowing researchers to distinguish between the catalytic roles of Brønsted and Lewis acid sites. researchgate.net The bulky alkyl groups adjacent to the nitrogen in 2,6-lutidine prevent it from binding to certain sterically hindered sites. For this compound, the propyl group at the 3-position and the methyl group at the 4-position would sterically influence the interaction of the nitrogen atom with the catalyst surface, while the methyl group at the 2-position would have a more pronounced effect.

The electronic effect of alkyl groups, which are electron-donating, increases the electron density on the pyridine ring and the basicity of the nitrogen atom. This enhanced basicity leads to stronger adsorption on Lewis acid sites of metal oxide supports (e.g., TiO₂, Al₂O₃, SiO₂) or on metal surfaces. Studies on the adsorption of 4-substituted pyridines on anatase titania (TiO₂) surfaces have shown that electron-donating substituents increase the binding energy. mdpi.com Therefore, this compound is expected to adsorb more strongly than pyridine itself.

The table below, based on findings for related compounds, illustrates how substituents affect surface interactions, which can be extrapolated to understand the potential behavior of this compound.

Table 1: Adsorption Characteristics of Substituted Pyridines on Catalyst Surfaces

| Compound | Catalyst Surface | Adsorption Energy (eV) | Key Findings | Reference |

| Pyridine-4-carboxamide | Pt (111) | -1.78 | Adsorption is chemical, with the N atom of the ring and an adjacent C atom bonding to a Pt atom. | mdpi.com |

| Nicotinamide (Pyridine-3-carboxamide) | Pt (111) | -1.82 | Strongest adsorption among the studied isomers, indicating sensitivity to substituent position. | mdpi.com |

| Pyridine-2-carboxamide | Pt (111) | -1.80 | C-Pt and N-Pt bonds are formed; the π-bond between C-C atoms and Pt plays a major role. | mdpi.com |

| Pyridine | NiMoS | Not specified | Adsorbs perpendicularly to the surface via N-Ni bonding. | researchgate.net |

Structure Activity Relationships Sar and Molecular Design

Systematic Probing of Substituent Effects on Biological or Chemical Activities (e.g., for A3 adenosine (B11128) receptor antagonists, mGluR5 antagonists)

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern critically influences biological activity. mdpi.comresearchgate.net For derivatives of 2,4-Dimethyl-3-propylpyridine, modifying or replacing the existing alkyl groups can dramatically alter their interaction with biological targets like G protein-coupled receptors.

A3 Adenosine Receptor (A3AR) Antagonists: Research into 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives has provided significant insights into the SAR for A3AR antagonists. nih.gov These studies are crucial for developing potential anti-inflammatory and anti-ischemic agents. nih.gov Key findings indicate that the size of the alkyl groups at the 2- and 4-positions of the pyridine ring is a determining factor for receptor affinity. In comparative studies, ethyl groups at these positions were found to be more favorable than methyl groups for binding to the human A3 receptor. nih.gov Furthermore, a derivative featuring a 4-propyl group demonstrated high potency and selectivity at both human and rat A3 receptors, highlighting the importance of the alkyl chain length at this position. nih.gov A set of 2-aryl-9-H or methyl-6-morpholinopurine derivatives were also synthesized and evaluated, with some showing potent antagonism at A1 and A3 receptors. diva-portal.org

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: The mGluR5 receptor is a target for treating conditions like gastroesophageal reflux disease (GERD) and addiction. nih.gov SAR studies on pyridine-based mGluR5 antagonists have led to the discovery of potent and selective compounds. nih.gov For instance, investigations into a series of 2-alkynylpyridine derivatives resulted in antagonists with potencies in the low-nanomolar range. A significant challenge in this series was high microsomal metabolism, which was linked to high lipophilicity. Further research led to the development of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a compound with greater selectivity for mGluR5 and fewer off-target effects compared to the earlier antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.gov This underscores how subtle changes to the substituents on the pyridine ring can profoundly impact selectivity and pharmacokinetic properties.

The table below summarizes the effect of substituents on the biological activity of pyridine derivatives targeting these receptors.

| Target | Base Scaffold | Substituent Modification | Effect on Activity | Reference(s) |

| A3 Adenosine Receptor | 2,4-Dialkyl-6-phenylpyridine | 2,4-positions: Ethyl vs. Methyl | Ethyl favored over methyl for affinity. | nih.gov |

| A3 Adenosine Receptor | 2,4-Dialkyl-6-phenylpyridine | 4-position: Introduction of Propyl group | High potency and selectivity. | nih.gov |

| mGluR5 | 2-Alkynylpyridine | Various | Potency in low-nanomolar range, but high metabolism. | |

| mGluR5 | Pyridine | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl] vs. 2-methyl-6-(phenylethynyl) | MTEP shows greater selectivity than MPEP. | nih.gov |

Influence of Alkyl Group Position and Size on Reactivity and Selectivity

The position and size of the methyl and propyl groups on the this compound ring are critical determinants of the molecule's chemical reactivity and the selectivity of its transformations. Alkyl groups are generally weak electron-donating groups, which can stabilize charged intermediates in chemical reactions. libretexts.org

The position of alkyl groups can direct the outcome of reactions. For example, in the preparation of alkylpyridines, the reaction of an alkyl halide with a metal in pyridine can be guided to yield specific isomers. The reaction of n-butyl chloride with magnesium in 2-picoline (2-methylpyridine) results in a mixture of 2-n-pentylpyridine and 4-n-butyl-2-methylpyridine, whereas the same reaction in 4-picoline (4-methylpyridine) yields 4-n-pentylpyridine. rsc.org This demonstrates that the location of the initial methyl group influences the position of further alkylation.

Furthermore, the reactivity of specific positions on the pyridine ring can be selectively modified. The heterocyclic nitrogen atom directs dealkylation primarily to the alpha positions (adjacent to the nitrogen). google.com A process for demethylation at the alpha position of a pyridine ring has been shown to leave larger alkyl groups at other positions on the ring completely unaffected, a clear example of selectivity based on alkyl group size and position. google.com

The influence of alkyl group size extends to the physical properties and interactions of pyridine derivatives. In studies of dye-sensitized solar cells, various alkylpyridines were used as additives in the electrolyte solution. researchgate.net The performance of the solar cells showed a correlation with the size and dipole moment of the alkylpyridine molecules. researchgate.net Specifically, 2-propylpyridine (B1293518) was found to be a highly effective additive, achieving a high solar energy conversion efficiency. researchgate.net

The table below illustrates the influence of alkyl groups on reaction outcomes.

| Pyridine Derivative | Reagents | Product(s) | Observation | Reference(s) |

| 2-Picoline | n-Butyl chloride, Mg | 2-n-Pentylpyridine, 4-n-Butyl-2-methylpyridine | Alkylation occurs at the existing methyl group and the 4-position. | rsc.org |

| 4-Picoline | n-Butyl chloride, Mg | 4-n-Pentylpyridine | Alkylation occurs at the existing methyl group. | rsc.org |

| 2,4-Dimethylpyridine (B42361) | Steam, Nickel/Nickel oxide catalyst | 4-Methylpyridine | Selective demethylation at the alpha-position (C2). | google.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.govchemrevlett.com This predictive approach is invaluable for screening virtual libraries of compounds, prioritizing synthesis efforts, and designing molecules with enhanced potency or desired properties. nih.govnih.gov

The QSAR methodology involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., energy of the highest occupied molecular orbital, E-HOMO; energy of the lowest unoccupied molecular orbital, E-LUMO; dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties. nih.govnih.gov A statistical method, commonly Multiple Linear Regression (MLR), is then used to build an equation that relates these descriptors to the observed activity. chemrevlett.comnih.gov

Numerous QSAR studies have been successfully performed on pyridine derivatives for a wide range of applications. These models provide a framework for predicting the behavior of related compounds, including derivatives of this compound.

The table below summarizes findings from various QSAR studies on pyridine derivatives.

| Application Area | Pyridine Derivatives Studied | Key Descriptors Correlated with Activity | Statistical Method | Reference(s) |

| Corrosion Inhibition | Various pyridine derivatives | Total negative charge, E-HOMO, E-LUMO, dipole moment, molecular volume | DFT and AM1 calculations | nih.gov |

| Anticancer Activity | Crystal structures of pyridine and bipyridine derivatives | Not specified | Multiple Linear Regression (MLR) | chemrevlett.com |

| Acid Pump Antagonism | Imidazo[1,2-a]pyridine derivatives | Global Topological Charge Indices (GTCI), hydrophobic constant (π) | QSAR and Molecular Docking | nih.gov |

| Antimicrobial Activity | 2-Alkyl-3-hydroxy-pyridine-4-ones | Not specified | Multiple Linear Regression (MLR) | nih.gov |

| Toxicity Prediction | Alcohols and phenols | Various 2D and 3D molecular descriptors | Support Vector Regression (SVR) | researchgate.net |

These studies demonstrate that the properties of pyridine derivatives can be reliably predicted from their molecular structure. nih.govchemrevlett.comnih.gov For this compound, a QSAR model could be developed to predict its activity as a receptor antagonist, an enzyme inhibitor, or its potential toxicity by correlating its calculated molecular descriptors with experimentally determined values.

Regioselectivity Studies in Pyridine Derivatization

Regioselectivity refers to the control over the position at which a chemical reaction occurs on a molecule. In the functionalization of this compound, achieving high regioselectivity is essential for synthesizing specific isomers and avoiding the formation of complex product mixtures.